2-methylcyclohexane-1,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclohexane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDRHCQVKCDSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430710 | |
| Record name | 1,4-Cyclohexanedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13742-19-3 | |
| Record name | 1,4-Cyclohexanedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methylcyclohexanediones and Their Derivatives
Strategies for the Preparation of 2-Methylcyclohexane-1,4-dione
The synthesis of this compound can be accomplished through several strategic pathways, primarily involving the cyclization of linear precursors or the direct alkylation of a cyclohexane-1,4-dione core.
The formation of the this compound ring structure can be achieved through the intramolecular cyclization of appropriately substituted linear diketone precursors. One common strategy involves the synthesis of 1,4-diketones, which serve as crucial intermediates. researchgate.net These precursors can be assembled through methods such as the Michael reaction of alkyl vinyl ketones with nitroalkanes, followed by a Nef reaction to unmask the ketone functionality. researchgate.net
A related approach has been demonstrated in the synthesis of substituted cyclohexanediones, where a linear diketone precursor undergoes an intramolecular aldol (B89426) condensation under acidic conditions to form the six-membered ring. For instance, the cyclization of a keto-aldehyde intermediate using acidic alumina (B75360) has been shown to chemoselectively produce a cyclic ketone. researchgate.net A radical cyclization of a functionalized trichloroacetamide (B1219227) derived from this compound monoethylene acetal (B89532) has also been reported, highlighting another advanced cyclization strategy to form related heterocyclic systems. nih.govacs.org
Direct alkylation of the pre-formed cyclohexane-1,4-dione ring is a prominent method for the synthesis of this compound, particularly on an industrial scale. This approach often utilizes Friedel-Crafts alkylation conditions. The process involves the sequential introduction of methyl groups onto the cyclohexane-1,4-dione scaffold.
The first methylation step can be achieved using methyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. This reaction typically takes place in a solvent such as dichloromethane (B109758) at controlled temperatures (0–5°C) and can achieve high conversion rates to the desired this compound intermediate. Further methylation, if required, can be directed to other positions on the ring by carefully selecting reagents and conditions.
Cyclization Pathways of Precursor Diketones
Advanced Synthetic Transformations Involving 2-Methylcyclohexane-1,3-dione (B75653) as a Key Synthon
While this compound is a valuable compound, its isomer, 2-methylcyclohexane-1,3-dione, serves as a highly versatile building block in more complex synthetic sequences due to the reactivity of its 1,3-dicarbonyl moiety.
A significant challenge in the functionalization of 2-methylcyclohexane-1,3-dione is controlling the regioselectivity of alkylation. The presence of two carbonyl groups creates two potential nucleophilic sites: the central carbon (C-alkylation) and the carbonyl oxygens (O-alkylation). Direct alkylation of 2-methylcyclohexane-1,3-dione with activated sp³ electrophiles, such as methyl iodide or allyl bromide, proceeds efficiently to give C-alkylated products. nih.gov However, reactions with unactivated sp³ electrophiles often lead to preferential O-alkylation, limiting the synthetic utility of direct alkylation methods. researchgate.netnih.gov
To overcome the challenge of O-alkylation, a robust method involving the formation of hydrazone intermediates has been developed. researchgate.netnih.govthieme-connect.com This strategy provides a high-yielding and scalable route to 2,2-dialkylcyclohexane-1,3-diones, which are important precursors for terpenes and steroids. nih.govresearchgate.netlookchem.com
The protocol involves two main steps:
Hydrazone Formation and Alkylation : 2-Methylcyclohexane-1,3-dione is first converted to its corresponding ketodimethylhydrazone. nih.gov Deprotonation of this hydrazone with a strong base like potassium hydride (KH) in THF, followed by the addition of an unactivated alkyl halide, results in exclusive C-alkylation. nih.govthieme-connect.com
Deprotection (Hydrolysis) : The resulting alkylated hydrazone is then hydrolyzed back to the diketone. nih.gov This can be achieved using methods such as copper(II) acetate (B1210297) in aqueous THF or Oxone in aqueous acetone, regenerating the desired 2,2-disubstituted cyclohexane-1,3-dione. nih.govthieme-connect.com
This methodology has proven effective for a range of unactivated primary and secondary alkyl iodides, as well as alkenyl halides, providing the desired C-alkylated products in good to excellent yields over two steps. nih.gov
Table 1: C-Selective Alkylation of 2-Methylcyclohexane-1,3-dione via a Hydrazone Intermediate nih.gov This table summarizes the yields for the two-step process of C-alkylation and subsequent hydrolysis.
| Electrophile (Alkyl Iodide) | Alkylation Yield (%) | Hydrolysis Yield (%) | Overall Two-Step Yield (%) |
| 1-Iodooctane | 92 | 97 | 89 |
| 1-Iododecane | 84 | 99 | 83 |
| 1-Iodododecane | 82 | 99 | 81 |
| 5-Iodo-2-methylpent-2-ene | 92 | 83 | 76 |
2-Methylcyclohexane-1,3-dione is a classic and essential starting material for the Robinson annulation, a powerful ring-forming reaction in organic synthesis. fiveable.mefiveable.mewikipedia.org This reaction sequence combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring, making it a key method for creating polycyclic systems like steroids and alkaloids. wikipedia.orgscienceinfo.com
The process begins with the deprotonation of 2-methylcyclohexane-1,3-dione to form an enolate. collegedunia.com This nucleophile then undergoes a Michael addition to an α,β-unsaturated ketone, most commonly methyl vinyl ketone. fiveable.mecollegedunia.com The resulting 1,5-diketone intermediate then undergoes an intramolecular aldol condensation, where an enolate formed from the methyl ketone attacks one of the ring carbonyls. collegedunia.com Subsequent dehydration yields a fused, α,β-unsaturated cyclic ketone. scienceinfo.com
A prominent example of this reaction is the synthesis of the Wieland-Miescher ketone from 2-methylcyclohexane-1,3-dione and methyl vinyl ketone. wikipedia.orgscienceinfo.comcollegedunia.com The methyl group at the 2-position of the starting dione (B5365651) introduces steric hindrance that can influence the stereochemistry of the final annulated product. fiveable.me The versatility of the Robinson annulation has made it a cornerstone in the total synthesis of complex natural products. scienceinfo.com
Enantioselective Michael Additions and Related Asymmetric Catalysis
The enantioselective Michael addition is a powerful tool for the asymmetric synthesis of chiral molecules. In the context of 2-methylcyclohexane-1,3-dione, a closely related compound, this reaction has been pivotal in the synthesis of key intermediates like the Wieland-Miescher ketone. Organocatalysts, particularly chiral primary and secondary amines, have proven effective in facilitating these reactions.
For instance, the Robinson annulation between 2-methylcyclohexane-1,3-dione and methyl vinyl ketone can be catalyzed by chiral primary amines to produce the Wieland-Miescher ketone with high enantioselectivity. thieme-connect.com A study demonstrated that using a specific chiral amine catalyst with triflic acid under solvent-free conditions at 60°C resulted in a 90% yield and 90% enantiomeric excess (ee) of the Wieland-Miescher ketone on a 100-gram scale. thieme-connect.com The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation. uniovi.es
Similarly, L-proline has been used to mediate the asymmetric Robinson annulation of 2-methylcyclohexane-1,3-dione with methyl vinyl ketone, yielding the (S)-enantiomer. clockss.org Conversely, employing a D-amino acid-derived catalyst can lead to the formation of the (R)-enantiomer. clockss.org The use of organocatalysts derived from cinchona alkaloids, such as quinine-derived thioureas, has also been successful in promoting tandem Michael-Henry reactions between cyclohexane-1,2-diones and nitroalkenes, creating multiple stereogenic centers with high diastereo- and enantioselectivity. nih.gov
Recent advancements have also explored nickel-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions can proceed through the C-C bond activation of 2-allylated 2-methylcyclohexane-1,3-dione derivatives, yielding quaternary chiral compounds with high enantioselectivity. bohrium.com
| Reactant | Reagent | Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| 2-methylcyclohexane-1,3-dione | Methyl vinyl ketone | Chiral primary amine/TfOH | Wieland-Miescher ketone | 90% | 90% | thieme-connect.com |
| 2-methylcyclohexane-1,3-dione | Methyl vinyl ketone | L-Proline | (S)-Wieland-Miescher ketone | 47% | 76% | clockss.org |
| 2-methylcyclohexane-1,3-dione | Methyl vinyl ketone | D-amino acid derived catalyst | (R)-Wieland-Miescher ketone | 47% | 75% | clockss.org |
| 2-allylated 2-methylcyclohexane-1,3-dione derivatives | β-dicarbonyl compounds | Nickel(0)-(S)-tol-MeO-BIPHEP | Quaternary chiral compounds | High | High | bohrium.com |
Aromatization Reactions for Substituted Phenol (B47542) Synthesis
Cyclohexanedione derivatives serve as valuable precursors for the synthesis of substituted phenols through aromatization reactions. Traditional methods for synthesizing meta-substituted phenols often involve multi-step processes due to regioselectivity challenges. gaylordchemical.com However, de novo synthesis from cyclic precursors offers a more direct route.
One effective method involves the oxidative aromatization of cyclohexenones using dimethyl sulfoxide (B87167) (DMSO) and molecular iodine (I₂). This metal-free approach is advantageous due to the use of inexpensive and low-toxicity reagents and its broad functional group tolerance. gaylordchemical.com The reaction proceeds via iodination at the alpha-carbon, followed by a cascade of reactions where DMSO acts as the terminal oxidant. gaylordchemical.com This methodology has been successfully applied to the synthesis of bioactive molecules, including a BRD4(1) inhibitor. gaylordchemical.com
The synthesis of phenolic isoprenoids like grifolin (B191361) and neogrifolin (B162079) has been achieved through the oxidative aromatization of regioisomeric farnesyl-substituted methyl-cyclohexane-1,3-diones. researchgate.netmdpi.com This highlights the utility of cyclohexanedione scaffolds in constructing complex natural products. The regioselectivity of the initial alkylation of the dione is crucial for obtaining the desired phenol isomer. researchgate.netmdpi.com
| Starting Material | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cyclohexenones | DMSO/I₂ | meta-Substituted phenols | Metal-free, inexpensive reagents, broad functional group tolerance. | gaylordchemical.com |
| Regioisomeric farnesyl-substituted methyl-cyclohexane-1,3-diones | Oxidative aromatization | Phenolic isoprenoids (Grifolin, Neogrifolin) | Demonstrates utility in natural product synthesis. | researchgate.netmdpi.com |
Biocatalytic Approaches in Dione Derivatization
Biocatalysis has emerged as a powerful and environmentally friendly strategy for the derivatization of diones, offering high stereoselectivity. Enzymes such as ketoreductases (KREDs), ene-reductases (EREDs), and lipases are employed to perform specific transformations. researchgate.net
For example, the biocatalytic reduction of 2-cyclohexen-1,4-dione can be achieved in a stepwise manner using different enzymes. acs.org First, the double bond is stereoselectively hydrogenated using old yellow enzyme 2 from Saccharomyces cerevisiae. acs.org Subsequently, the carbonyl group at the C-4 position is selectively reduced by levodione (B1250081) reductase from Corynebacterium aquaticum M-13. acs.org
The kinetic resolution of racemic ketones is another significant application of biocatalysis. The Wieland-Miescher ketone, for instance, has been subjected to kinetic resolution using oxidoreductases to isolate specific enantiomers. researchgate.net Ene-reductases from Bacillus subtilis have been engineered to achieve the selective bio-reduction of the Wieland-Miescher ketone, yielding the (R)-enantiomer with high enantiomeric excess. researchgate.net
Furthermore, hydrolases have demonstrated promiscuous activity in catalyzing tandem reactions. A one-pot synthesis of the Wieland-Miescher ketone has been reported through a Robinson annulation involving a Michael addition of 2-methyl-cyclohexane-1,3-dione to methyl vinyl ketone, followed by an intramolecular aldol condensation, catalyzed by a lipase. uniovi.es
| Substrate | Enzyme/Biocatalyst | Transformation | Product | Reference |
|---|---|---|---|---|
| 2-cyclohexen-1,4-dione | Old yellow enzyme 2 (Saccharomyces cerevisiae) | Stereoselective hydrogenation of double bond | (6S)-2-cyclohexene-1,4-dione | acs.org |
| (6S)-2-cyclohexene-1,4-dione | Levodione reductase (Corynebacterium aquaticum M-13) | Selective reduction of C-4 carbonyl | (4S,6S)-4-hydroxy-2-cyclohexen-1-one | acs.org |
| Racemic Wieland-Miescher ketone | Ene-reductase (Bacillus subtilis) | Kinetic resolution (bio-reduction) | (R)-Wieland-Miescher ketone (>98% ee) | researchgate.net |
| 2-methyl-cyclohexane-1,3-dione and methyl vinyl ketone | Lipase | Tandem Michael addition and intramolecular aldol condensation | Wieland-Miescher ketone | uniovi.es |
Reactivity and Reaction Mechanisms of Cyclic Diones
Tautomeric Equilibria and Reactivity Profiles of Dicarbonyl Compounds
Dicarbonyl compounds, including 2-methylcyclohexane-1,4-dione, can exist in equilibrium between their keto and enol forms. This phenomenon, known as keto-enol tautomerism, significantly influences their reactivity. The enol form, characterized by a hydroxyl group adjacent to a carbon-carbon double bond, possesses nucleophilic character at the α-carbon, allowing it to participate in a variety of chemical transformations.
The position of the keto-enol equilibrium is dictated by several factors, including the solvent, temperature, and the specific structure of the dione (B5365651). For this compound, the presence of the methyl group can influence the stability of the respective enol tautomers.
Nucleophilic Reactivity at Carbonyl Centers and Alpha-Positions
The carbonyl carbons in this compound are electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to many of its chemical transformations. Furthermore, the protons on the carbon atoms alpha to the carbonyl groups are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles at the alpha-position.
The presence of two carbonyl groups in a 1,4-relationship, as seen in this compound, allows for a range of reactions at both the carbonyl centers and the alpha-positions. These include aldol (B89426) condensations, Michael additions, and alkylation reactions.
Computational Mechanistic Investigations of Cyclic Dione Reactions
Computational chemistry provides valuable insights into the reaction mechanisms of cyclic diones, offering a detailed understanding of transition states and reaction pathways that may be difficult to study experimentally.
The benzilic acid rearrangement is a characteristic reaction of 1,2-diones, wherein a base induces the rearrangement of the dione to an α-hydroxy carboxylate. This reaction proceeds through a nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group, followed by a 1,2-aryl, -alkyl, or -hydride shift. While this rearrangement is well-documented for 1,2-diones, it is not a characteristic reaction for 1,4-diones like this compound due to the different spatial relationship between the carbonyl groups.
Ketals, formed by the reaction of a ketone with an alcohol, serve as protecting groups for the carbonyl functionality. The hydrolysis of ketals back to the parent ketone is typically acid-catalyzed. The kinetics of this hydrolysis can be studied to understand the stability of the ketal and the influence of the surrounding structure. For a ketal derivative of this compound, the rate of hydrolysis would be influenced by steric and electronic factors imparted by the cyclic structure and the methyl group.
Base-Catalyzed Rearrangements: Case Studies (e.g., Benzilic Acid Rearrangement in 1,2-diones)
Catalytic Activation and Reaction Control in Cyclic Dione Transformations
The selective transformation of cyclic diones often requires the use of catalysts to control the regio- and stereoselectivity of the reaction.
Transition Metal Catalysis for Cross-Coupling Reactions
The utility of cyclic diones as substrates in transition metal-catalyzed cross-coupling reactions is a significant area of research, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the reactivity of related cyclic dione systems provides valuable insights into potential transformations. Palladium-catalyzed reactions, in particular, have demonstrated considerable success in activating and coupling these motifs.
One notable example involves the functionalization of bisquinazolinones derived from cyclohexane-1,3-dione derivatives through the Suzuki-Miyaura cross-coupling reaction. In a study focused on creating polyaryl-substituted bisquinazolinones, researchers successfully coupled tetrabromo-substituted bisquinazolinones with various arylboronic acids. mdpi.com The reaction, catalyzed by a palladium(II) complex, proceeded efficiently to yield the desired tetra-arylated products. mdpi.com This transformation highlights the capability of palladium catalysts to mediate C-C bond formation on complex molecules containing a cyclic dione-derived core.
The general mechanism for such palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with a halide (in this case, a bromide on the quinazolinone ring system). This is followed by transmetalation with the organoboron reagent (the arylboronic acid), where the organic group from the boron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
The following table summarizes the key aspects of a representative Suzuki-Miyaura cross-coupling reaction on a system derived from a cyclic dione.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Dibromo-bisquinazolinone Derivative
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | High |
| 2 | 4-Methylphenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | High |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | High |
Data sourced from a study on the synthesis of polyaryl-substituted bisquinazolinones. mdpi.com
Although this example does not directly involve this compound, it strongly suggests that the carbon framework of cyclic diones is amenable to palladium-catalyzed cross-coupling, paving the way for the synthesis of complex, functionalized molecules. The principles of these reactions are broadly applicable across a range of substrates. organic-chemistry.orguwindsor.ca
Acid-Catalyzed Cycloaddition Reactions and Buffering Effects
Acid catalysis plays a crucial role in promoting cycloaddition reactions involving cyclic diones, leading to the formation of intricate polycyclic structures. The enolizable nature of the β-dicarbonyl moiety in compounds like this compound allows them to act as nucleophiles in various acid-mediated transformations.
A significant example is the acid-catalyzed formal (4+1) cycloaddition reaction between enone derivatives and cyclic 1,3-diones, which yields spiro beilstein-journals.orgresearchgate.netdecane structures. acs.org Research has shown that these reactions are highly sensitive to the concentration of both the reactants and the acid catalyst. researchgate.netacs.org Interestingly, studies have revealed that cyclic 1,3-diones can exhibit a buffering effect in non-aqueous solutions, which can influence the reaction rate and outcome. acs.org By carefully controlling the loading of the 1,3-dione, the amount of acid catalyst required can be significantly reduced, leading to higher yields and diastereoselectivities in shorter reaction times. researchgate.netacs.org
The mechanism of this formal (4+1) cycloaddition involves the protonation of the enone by the acid catalyst, which activates it for nucleophilic attack by the enol form of the cyclic dione. A cascade of intramolecular reactions, including cyclization and rearrangement, then leads to the final spirocyclic product.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can also be influenced by acid catalysis when employing dienophiles derived from cyclic diones. wikipedia.org For instance, the total synthesis of steroid derivatives has utilized a diene addition to a dienophile related to 2-methylcyclohexane-1,3-dione (B75653). researchgate.net Lewis acid catalysts are often employed in these reactions to enhance the stereoselectivity and regioselectivity by coordinating to the electron-withdrawing groups of the dienophile, thereby lowering its LUMO energy and accelerating the reaction. researchgate.net
The table below outlines representative conditions for an acid-catalyzed formal cycloaddition reaction.
Table 2: Acid-Catalyzed Formal (4+1) Cycloaddition of an Enone with a Cyclic 1,3-Dione
| Entry | Enone Substrate | Dione (equiv.) | Acid Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Oxindole-derived enone | 3.0 | 45 | Toluene | Moderate |
| 2 | Oxindole-derived enone | 1.1 | 0.1 | Toluene | High |
Data illustrates the effect of reactant loading on catalyst efficiency. researchgate.netacs.org
These findings underscore the importance of understanding the dual role of cyclic diones as both reactants and potential buffering agents in acid-catalyzed cycloaddition reactions. While direct studies on this compound are sparse, the principles derived from the reactivity of its 1,3-isomer provide a strong foundation for predicting and controlling its behavior in similar transformations.
Conformational Analysis and Stereochemical Implications
Dynamic Conformational Processes in Cyclohexanedione Rings
The cyclohexane-1,4-dione ring is not static but undergoes rapid conformational changes. Unlike cyclohexane (B81311), which exists predominantly in a chair conformation, the 1,4-dione derivative has a more complex conformational landscape. Electron-diffraction experiments on the parent 1,4-cyclohexanedione (B43130) have shown the presence of both a chair form and a twisted boat form in the gas phase. researchgate.net
In 2-methylcyclohexane-1,4-dione, the presence of two planar carbonyl groups alters this energy landscape. The flattening of the ring at the C1 and C4 positions due to the sp² hybridization is expected to lower the energy barrier for interconversion compared to cyclohexane. The transition state for this process is a high-energy half-chair conformation. libretexts.org
Table 1: Energy Profile of Cyclohexane Chair Flip
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0 |
| Half-Chair | ~10 |
| Twist-Boat | ~5.5 |
| Boat | ~7.0 |
Note: Values are approximate for unsubstituted cyclohexane and serve as a reference. The presence of carbonyl groups and methyl substitution in this compound modifies this landscape.
Unlike cyclohexane, which has multiple pathways for this process, the inversion in substituted cyclohexanediones is more constrained. scielo.org.mxresearchgate.net For 1,3-cyclohexanedione, the process involves only two primary trajectories connecting through boat and twisted-boat intermediates to the inversion transition state. scielo.org.mxresearchgate.net This suggests a more defined and restricted pathway for conformational change in the dione (B5365651) ring system compared to the parent cycloalkane. nih.gov
Chair-Chair Interconversion and Energy Landscapes
Influence of Methyl Substitution on Conformational Preferences
The introduction of a methyl group at the C2 position has a profound impact on the conformational equilibrium of the cyclohexanedione ring. In substituted cyclohexanes, there is a strong energetic preference for the substituent to occupy an equatorial position to minimize steric strain. libretexts.orglibretexts.org When a substituent is in an axial position, it experiences unfavorable steric interactions with the other axial hydrogens (or substituents) on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.org
For this compound, the chair conformation with the methyl group in the equatorial position is significantly more stable than the conformer with an axial methyl group. wikipedia.org The energy difference, known as the "A-value," for a methyl group is approximately 1.7 kcal/mol, meaning the equatorial conformer is favored by this amount. wikipedia.org This strong preference means that at equilibrium, the vast majority of molecules will exist in the equatorial-methyl conformation.
Table 2: Conformational Preference of Methylcyclohexane (B89554)
| Conformer | Position of Methyl Group | Relative Gibbs Free Energy (A-value) | Population at 25 °C |
|---|---|---|---|
| A | Axial | ~1.7 kcal/mol | ~5% |
| B | Equatorial | 0 kcal/mol | ~95% |
Data based on methylcyclohexane, which serves as a model for the behavior of the methyl group in this compound. libretexts.orgwikipedia.org
Stereochemical Outcomes in Reactions of Substituted Cyclic Diones
The distinct conformational preference of this compound directly governs the stereochemical outcome of its reactions. Since the molecule exists almost exclusively in the conformation with the equatorial methyl group, reactions will proceed through this low-energy state, leading to specific stereoisomeric products.
A classic example is the Robinson annulation, which uses cyclic diones like 2-methylcyclohexane-1,3-dione (B75653) as a starting material. fiveable.meresearchgate.net The stereochemistry of the final annulated product is influenced by the steric hindrance provided by the methyl substituent. fiveable.me Similarly, in elimination reactions of substituted cyclohexanes, the reaction rate and the resulting product are dictated by the ability of the molecule to adopt a conformation where the leaving group and a beta-hydrogen are in an anti-periplanar (diaxial) arrangement. libretexts.org For a derivative of this compound, any such reaction would be controlled by the high energetic cost of placing the methyl group in an axial position, thus dictating which products can and cannot form easily.
For instance, nucleophilic addition to the carbonyl groups will occur preferentially from the face that is less sterically hindered by the dominant equatorial methyl group, leading to a predictable stereochemical outcome.
Solid-State Conformational Behavior and Phase Transitions
In the solid crystalline state, molecular motion is more restricted, but conformational changes can still occur, often coupled with phase transitions. Studies on the closely related 2-methyl-1,3-cyclohexanedione have revealed such behavior. scite.ai At room temperature, the crystal structure exhibits dynamic disorder. scite.ai
Upon cooling below a critical temperature (Tc = 244 K), the crystal undergoes a continuous phase transition. scite.ai This transition is associated with a distinct change in the molecule's conformation. The dynamically disordered half-chair conformation present at higher temperatures transforms into a more ordered "sofa" conformation below the transition temperature. scite.ai This change is driven by the halting of large-amplitude vibrations of the methylene (B1212753) groups in the ring. scite.ai While this specific finding is for the 1,3-isomer, it highlights the potential for complex solid-state conformational behavior and temperature-dependent phase transitions in substituted cyclohexanediones. Such transitions are often displacive, involving small distortions of bonds rather than breaking and reforming them. uci.edu
Table 3: Crystallographic Data for 2-Methyl-1,3-cyclohexanedione Phase Transition
| Property | Above Tc (244 K) | Below Tc (244 K) |
|---|---|---|
| Symmetry | Ibam | Pccn |
| Ring Conformation | Dynamically Disordered Half-Chair | Sofa |
| Nature of Transition | Continuous, Order-Disorder | - |
Source: Acta Crystallographica B, 2000, 56, 872-81. scite.ai
Computational Chemistry in Cyclic Dione Research
Quantum Chemical Methodologies for Structural and Energetic Analysis
Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules like 2-methylcyclohexane-1,4-dione. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods for analyzing molecular structure and energetics. Ab initio methods derive results directly from first principles without experimental data, while DFT calculates the electron density to determine the system's energy. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool.
For cyclic diones, DFT calculations are instrumental in:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the lowest energy conformation). For this compound, this would involve identifying the preferred chair or boat conformations and the orientation of the methyl group (axial vs. equatorial).
Energy Calculations: Computing the total electronic energy, which allows for the comparison of the stability of different isomers and conformers. For instance, DFT calculations performed on the related 2-methylcyclohexane-1,3-dione (B75653) have been used to determine the relative stabilities of its tautomeric forms. researchgate.net
Vibrational Frequencies: Predicting infrared (IR) spectra, which can aid in the characterization of the molecule and the identification of specific functional groups and their bonding environments. A combined IR spectroscopic and theoretical study on 2-methylcyclohexane-1,3-dione utilized DFT to analyze its molecular association and keto-enol tautomerization.
A typical DFT study involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to perform the calculations. The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data where available.
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. This approach allows researchers to observe conformational changes over time, offering insights into the flexibility and accessible shapes of a molecule like this compound.
Key applications of MD in conformational studies include:
Sampling Conformational Space: Exploring the potential energy surface to identify various stable and metastable conformations and the transitions between them. For methylcyclohexane (B89554) derivatives, the equilibrium between chair conformers with axial and equatorial substituents is a classic subject of conformational analysis. sapub.org
Solvent Effects: Simulating the molecule in a solvent box (e.g., water) to understand how intermolecular interactions with the solvent affect its conformational preferences.
Thermodynamic Properties: Calculating properties like Gibbs free energy differences between conformers, which can predict their relative populations at a given temperature.
While specific MD studies on this compound are not prominent, the techniques have been applied to similar structures, such as 2-ethylcyclohexane-1,3-dione, to assess the stability of ligand-enzyme complexes. General Monte Carlo methods, another simulation technique, have also been validated for sampling the conformations of cyclic molecules like methylcyclohexane.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.
For a compound like this compound, this approach can elucidate:
Reaction Pathways: Identifying the step-by-step process of a reaction, such as a nucleophilic addition to one of the carbonyl groups or an enolate formation.
Transition State (TS) Structures and Energies: The TS represents the highest energy point along the reaction coordinate. Its structure and energy are critical for determining the reaction rate. DFT calculations have been successfully used to identify transition state structures and calculate activation energy barriers in reactions involving the related 2-methylcyclohexane-1,3-dione. rsc.orgbohrium.com For example, in a nickel-catalyzed asymmetric allylic alkylation, DFT calculations showed the C-C bond formation to be the turnover-limiting step. bohrium.com
Kinetic vs. Thermodynamic Control: Predicting which products are formed fastest (kinetic product) versus which are most stable (thermodynamic product) by comparing the activation energies of competing pathways.
These computational investigations provide mechanistic insights that are often inaccessible through experimental means alone.
Theoretical Prediction of Reactivity and Selectivity
DFT and other quantum chemical methods can predict where and how a molecule is likely to react. This is crucial for understanding the chemical behavior of this compound.
Key concepts used to predict reactivity and selectivity include:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the oxygen atoms of the carbonyl groups would be regions of negative potential, attractive to electrophiles, while the carbonyl carbons would be regions of positive potential, susceptible to nucleophilic attack.
Regioselectivity and Stereoselectivity: In reactions with multiple possible outcomes, computational methods can predict which regioisomer or stereoisomer will be the major product by comparing the activation energies of the different pathways. For instance, DFT studies on the reactions of 2-methylcyclohexane-1,3-dione have explained the observed chemoselectivity by analyzing factors like steric repulsion and substrate distortion. rsc.org
Table 1: Computational Methods for Predicting Reactivity
| Method | Information Provided | Application to this compound |
|---|---|---|
| Frontier Molecular Orbital (FMO) Analysis | Energy of HOMO/LUMO, sites for nucleophilic/electrophilic attack. | Predicts which carbonyl carbon is more susceptible to attack. |
| Molecular Electrostatic Potential (MEP) | Maps of electron-rich and electron-poor regions. | Visualizes reactive sites for electrophiles and nucleophiles. |
| Transition State Energy Calculation | Relative energy barriers for competing reaction pathways. | Predicts the major product in reactions with multiple possible outcomes. |
Intermolecular Interactions and Bonding Analysis in Dione (B5365651) Complexes
The way molecules interact with each other or with other molecules (e.g., solvents, reactants, or biological receptors) governs much of their chemistry and physical properties. Computational methods can quantify and characterize these non-covalent interactions.
Techniques used for this analysis include:
Natural Bond Orbital (NBO) Analysis: This method studies charge transfer and orbital interactions between molecules, providing insight into the nature of hydrogen bonds and other donor-acceptor interactions. NBO analysis has been used to investigate intramolecular hydrogen bonding in tautomers of cyclohexane-1,3-dione derivatives. researchgate.net
Atoms in Molecules (AIM) Theory: AIM analysis characterizes the topology of the electron density to define atoms, bonds, and intermolecular interactions. It can quantify the strength of hydrogen bonds and other weak interactions.
Hirshfeld Surface Analysis: This technique maps intermolecular contacts in a crystal structure, providing a visual and quantitative summary of interactions like H···H, C···H, and O···H contacts. It is a powerful tool for understanding crystal packing.
These methods would be invaluable for studying how this compound might form dimers or interact with other molecules in a complex.
Application of Quantitative Structure-Activity Relationships (QSAR) in Dione Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies featuring this compound were identified, the methodology is widely applied to dione-containing compounds. umweltbundesamt.de
A typical QSAR study involves:
Data Set Collection: Assembling a group of structurally related compounds with measured biological activity (e.g., enzyme inhibition IC₅₀ values).
Descriptor Calculation: Computing a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties (e.g., logP, molecular weight, dipole moment, HOMO/LUMO energies).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For dione systems, QSAR models have been developed to predict anticancer and enzyme inhibitory activities. researchgate.netresearchgate.net Such a model could potentially be used to predict the biological activity of this compound or to design new, more potent derivatives.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methylcyclohexane-1,3-dione |
| 2-ethylcyclohexane-1,3-dione |
| methylcyclohexane |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of 2-methylcyclohexane-1,4-dione, offering detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of the protons and carbon atoms within the molecule.
In ¹H NMR, the methyl protons typically appear as a doublet, a result of coupling with the adjacent methine proton. The protons on the cyclohexane (B81311) ring exhibit complex splitting patterns due to their various chemical and magnetic environments.
¹³C NMR provides clear signals for the carbonyl carbons, which are characteristically downfield due to the deshielding effect of the oxygen atoms. The methyl carbon and the carbons of the cyclohexane ring also show distinct resonances. The exact chemical shifts can be influenced by the solvent used for the analysis. shu.bg
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |
|---|---|---|---|
| ¹H (Methyl) | 1.1 - 1.3 | Doublet | Coupled to the C2 proton. |
| ¹H (Ring) | 1.9 - 2.7 | Multiplet | Complex signals from the CH and CH₂ groups of the ring. |
| ¹³C (C=O) | 208 - 216 | Singlet | Characteristic of ketone carbonyls. |
| ¹³C (CH-CH₃) | 45 - 55 | Singlet | Methine carbon at C2. |
| ¹³C (Ring CH₂) | 20 - 40 | Singlet | Methylene (B1212753) carbons in the cyclohexane ring. |
Note: The data presented are typical ranges and can vary based on experimental conditions and the specific isomer.
The cyclohexane ring of this compound is not static; it undergoes conformational changes, primarily the chair-chair interconversion. libretexts.org Dynamic NMR (DNMR) is a powerful technique to study the kinetics of these conformational exchanges. libretexts.orgresearchgate.net
At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, the rate of this interconversion can be slowed sufficiently to observe separate signals for the axial and equatorial protons of the methyl group and the ring protons. libretexts.org By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for the conformational exchange. libretexts.orgresearchgate.net This provides valuable information about the molecule's flexibility and the relative stability of its conformers. researchgate.net
1H NMR and 13C NMR for Carbonyl and Methyl Group Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Diketone Functionalities
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. For this compound, these techniques are particularly useful for characterizing the two carbonyl groups. nih.govresearchgate.net
The IR spectrum of this compound is dominated by a strong absorption band in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone functionalities. orgsyn.orgnist.gov The exact position of this band can be influenced by the molecular conformation and intermolecular interactions. Other significant bands include those corresponding to C-H stretching and bending vibrations.
Raman spectroscopy provides complementary information. researchgate.netacs.org The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. Raman spectroscopy is often particularly sensitive to the vibrations of the carbon skeleton.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | 1705 - 1720 | 1705 - 1720 | Strong (IR), Variable (Raman) |
| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Medium to Strong |
| CH₂ Bend | 1450 - 1470 | 1450 - 1470 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The carbonyl groups in this compound have a weak n → π* transition that absorbs in the near-UV region, typically around 280-300 nm. sigmaaldrich.commdpi.com This absorption is generally of low intensity. More intense π → π* transitions occur at shorter wavelengths, in the far-UV region. mdpi.com
The position and intensity of these absorption bands can be affected by the solvent polarity. mdpi.com While some diketones exhibit fluorescence, this compound is not typically a strongly fluorescent compound. researchgate.netacs.org Its emission properties are generally weak and not extensively studied. rsc.orgresearchgate.net
Chiroptical Spectroscopy (CD/MCD) for Enantiomeric Characterization and Chiral Recognition Studies
Since this compound is a chiral molecule, existing as two enantiomers, chiroptical techniques such as Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are invaluable for its stereochemical analysis.
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. grafiati.comacs.org This technique is essential for determining the absolute configuration of a specific enantiomer. grafiati.comresearchgate.net The CD spectrum of a chiral molecule will show positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. acs.org The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms in the molecule. grafiati.comacs.org
Magnetic Circular Dichroism, which measures CD induced by a magnetic field, can provide additional details about the electronic states of the molecule, even for achiral compounds, but it is particularly useful for probing the electronic structure of chiral systems. oup.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular formula C₇H₁₀O₂. nih.govnist.gov
Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways involve the loss of small neutral molecules such as carbon monoxide (CO) and ethylene (B1197577) (C₂H₄), as well as cleavage of the cyclohexane ring. The analysis of these fragment ions provides valuable structural information, helping to piece together the molecule's framework.
Table 3: Common Mass Spectral Fragments of this compound
| m/z Value | Possible Fragment | Notes |
|---|---|---|
| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion |
| 98 | [M - CO]⁺ | Loss of carbon monoxide |
| 83 | [M - CO - CH₃]⁺ | Loss of CO and a methyl radical |
| 70 | [C₄H₆O]⁺ | Ring cleavage product |
Applications of Cyclic Diones in Advanced Chemical Science
Role as Versatile Building Blocks in Complex Organic Synthesis
The reactivity of the carbonyl groups and the stereogenic center introduced by the methyl group render 2-methylcyclohexane-1,4-dione a powerful tool for synthetic chemists. fiveable.me It serves as a key starting material in the construction of a wide array of intricate organic molecules.
Precursors for Terpenoid and Steroidal Frameworks
One of the most prominent applications of cyclic diones, including this compound, is in the synthesis of terpenoids and steroids. nih.gov These classes of natural products possess diverse and important biological activities. The Robinson annulation, a classic ring-forming reaction, is a cornerstone in this context. wikipedia.orgscienceinfo.comcollegedunia.com This reaction typically involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring. scienceinfo.com
A notable example is the synthesis of the Wieland-Miescher ketone, a crucial intermediate for the synthesis of numerous steroids. wikipedia.orgscienceinfo.com While the traditional synthesis of the Wieland-Miescher ketone starts from 2-methylcyclohexane-1,3-dione (B75653), the underlying principles of the Robinson annulation are broadly applicable and highlight the importance of methyl-substituted cyclohexanediones in constructing polycyclic systems. wikipedia.orgscienceinfo.comcollegedunia.comnih.gov The synthesis of the Wieland-Miescher ketone analogue, (4aR)-(-)-1,4a-dimethyl-4,4a,7,8-tetrahydronaphthalene-2,5(3H,6H)-dione, which is a valuable precursor for terpenoid synthesis, has been achieved on a large scale starting from 2-methylcyclohexane-1,3-dione. thieme-connect.de This underscores the utility of these diones in preparing enantiomerically pure building blocks for complex natural product synthesis. thieme-connect.de
Furthermore, this compound and its derivatives are employed in the total synthesis of various steroids. For instance, a twelve-step synthesis of 14-epi-androsta-4,9(11),15-triene-3,17-dione utilizes 2-methylcyclohexane-1,3-dione as a starting material. cdnsciencepub.comresearchgate.net The strategic alkylation of 2-methylcyclohexane-1,3-dione is also a key step in accessing building blocks for terpenoid and steroidal synthesis. nih.govthieme-connect.com
Synthesis of Spirocyclic and Fused Ring Systems
The construction of spirocyclic and fused ring systems is a significant challenge in organic synthesis, and this compound serves as a valuable starting point for these complex architectures. Spirocycles, which contain a single atom common to two rings, are found in numerous natural products with interesting biological activities. nih.gov
One approach to spirocycle synthesis involves the ring-closing metathesis of diallylated cyclohexanedione derivatives. smolecule.com Although this example uses the 2-allyl derivative, it demonstrates the potential of the cyclohexanedione core in constructing spirocyclic systems. Another method involves the triflic acid-catalyzed cyclization of alkynyl-substituted cyclic tertiary alcohols to yield spirocyclic hydrocarbons. researchgate.net
Fused ring systems are also readily accessible from this compound and its isomers. The Robinson annulation is a primary method for creating fused bicyclic systems, as seen in the formation of the Wieland-Miescher ketone. wikipedia.orgscienceinfo.com This reaction has been utilized in the total synthesis of complex molecules like (+)-fawcettimine, a tetracyclic Lycopodium alkaloid. wikipedia.orgscienceinfo.com Additionally, this compound monoethylene acetal (B89532) has been used in the synthesis of the ABC ring system of Calyciphylline A-type alkaloids, which feature a fused and bridged ring system. nih.govacs.org Multicomponent domino processes have also been developed for the synthesis of fused ring systems, such as benzo[a]chromenophenazine derivatives, using cyclic 1,3-dicarbonyl compounds. researchgate.net
| Synthetic Target Class | Key Reaction/Strategy | Starting Material/Intermediate | Ref. |
| Terpenoids & Steroids | Robinson Annulation | 2-Methylcyclohexane-1,3-dione | wikipedia.orgscienceinfo.com |
| Terpenoids & Steroids | Asymmetric Synthesis | Wieland-Miescher Ketone Analogue | thieme-connect.de |
| Steroids | Multi-step Total Synthesis | 2-Methylcyclohexane-1,3-dione | cdnsciencepub.comresearchgate.net |
| Spirocycles | Ring-Closing Metathesis | 2-Allyl-2-methylcyclohexane-1,3-dione | smolecule.com |
| Fused Rings (Alkaloids) | Stereocontrolled Aldol Cyclization | This compound monoethylene acetal | nih.govacs.org |
Generation of Multifunctional Arenes
While the direct conversion of this compound to multifunctional arenes is less common, its derivatives can be precursors to aromatic systems. The aromatization of cyclohexene (B86901) derivatives, which can be synthesized from cyclohexanediones, is a known transformation. For instance, the dehydrogenation of substituted cyclohexenes can lead to the formation of arenes. The specific conversion of this compound to a multifunctional arene would likely involve a series of reactions, such as enolization or condensation followed by an oxidation or elimination step to introduce the aromaticity. Research in this area continues to explore new catalytic systems for such transformations.
Utility in Materials Science and Optical Applications
Beyond its role in organic synthesis, the structural motifs present in this compound and related cyclic diones have found applications in the burgeoning fields of materials science and optics.
Development of Novel Optical Materials
The development of novel optical materials is a critical area of research with applications ranging from data storage to advanced displays. While direct applications of this compound in this area are not extensively documented in the provided search results, the synthesis of complex organic molecules enabled by this building block can lead to materials with interesting photophysical properties. For example, the synthesis of spirocyclic compounds can lead to molecules with rigid, well-defined three-dimensional structures, which can be advantageous for creating materials with specific optical properties. The incorporation of chromophores into these frameworks could lead to novel dyes, fluorescent probes, or materials for nonlinear optics.
Applications in Analytical Chemistry and Sensor Development
One notable study reports a novel method for qualitatively distinguishing between the positional isomers cyclohexane-1,3-dione and cyclohexane-1,4-dione by leveraging their distinct effects on a catalyzed Briggs-Rauscher (BR) oscillating reaction. The introduction of either isomer into the oscillating system, catalyzed by a macrocyclic nickel(II) complex, alters the potentiometric oscillation profiles. However, the changes induced by each isomer are significantly different, allowing for their electrochemical differentiation. researchgate.net
The key findings of this analytical approach are summarized in the table below:
| Analyte | Analytical Method | Principle | Observation |
| Cyclohexane-1,3-dione | Catalyzed Briggs-Rauscher (BR) Oscillation | Perturbation of potentiometric oscillation profile | Induces a distinct change in the oscillation pattern, including inhibition time. researchgate.net |
| Cyclohexane-1,4-dione | Catalyzed Briggs-Rauscher (BR) Oscillation | Perturbation of potentiometric oscillation profile | Affects the oscillation profile differently from the 1,3-isomer, with no observed inhibition time. researchgate.net |
This differential perturbation of a chemical oscillating system highlights a potential avenue for the development of sensors capable of distinguishing between closely related cyclic dione (B5365651) isomers. Although this study did not include This compound , it is conceivable that the methyl substituent would further modify the electronic and steric properties of the dione ring, leading to a unique and detectable perturbation signature in a similar analytical system. Further research would be required to explore this possibility and develop specific sensor technologies for methylated cyclohexane-1,4-diones.
Use as Probe Molecules in Mechanistic Chemical Biology
There is currently no information available in the scientific literature regarding the use of This compound as a probe molecule in mechanistic chemical biology.
Probe molecules are essential tools in chemical biology, designed to selectively interact with and report on biological systems, thereby elucidating molecular mechanisms. While various cyclic compounds are employed as probes, the specific application of This compound for this purpose has not been documented.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-methylcyclohexane-1,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Multi-component reactions : Cyclohexan-1,4-diones, including 2-methyl derivatives, can be synthesized via multi-component reactions (MCRs) using ketones, aldehydes, and amines. These reactions are atom-economical and enable rapid scaffold diversification .
- Enzymatic approaches : Baker’s yeast-mediated reduction or P-450 monooxygenase-catalyzed hydroxylation can modify the dione structure. For example, enzymatic reduction of 2,2-dimethyl-1,4-cyclohexanedione yields hydroxylated derivatives with high enantiomeric excess, which can guide asymmetric synthesis strategies for methyl-substituted analogs .
- Acetal stabilization : To mitigate acid/base sensitivity, this compound can be protected as a monoethylene acetal. This involves reacting the dione with ethylene glycol under acidic catalysis, followed by purification via column chromatography .
Q. How is this compound characterized structurally, and what analytical techniques are critical for verifying its identity?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the presence of methyl groups (δ ~1.2–1.5 ppm for ) and carbonyl carbons (δ ~200–210 ppm for ).
- Chromatography : HPLC or GC-MS with polar stationary phases (e.g., C18 columns) can assess purity. Retention times should match standards.
- X-ray crystallography : For unambiguous confirmation, grow single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and analyze lattice parameters .
Q. What are the common reactivity patterns of this compound in organic synthesis?
- Methodological Answer :
- Michael addition : The dione acts as a dienophile in enantioselective Michael additions. For example, reacting it with phenylcrotonate using chiral organocatalysts (e.g., cinchona alkaloids) yields bicyclic terpenoid precursors like (+)-valencenol .
- Heterocyclization : Under basic conditions (e.g., KCO/DMF), the dione undergoes cyclization with amines or thiols to form fused pyrans or thiazines, useful in medicinal chemistry .
- Oxidation/Reduction : Controlled oxidation with KMnO yields cyclohexene-dione derivatives, while NaBH selectively reduces carbonyl groups to alcohols .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized for chiral drug intermediates?
- Methodological Answer :
- Catalyst screening : Test chiral catalysts (e.g., BINOL-phosphoric acids, Jacobsen’s salen complexes) in asymmetric Michael additions or aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent effects : Polar aprotic solvents (e.g., THF, DCM) enhance stereoselectivity. For example, DCM improves ee by 20% compared to toluene in valencenol synthesis .
- Temperature control : Lower temperatures (−20°C to 0°C) reduce kinetic resolution side reactions, favoring high ee (>90%) .
Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR data across multiple sources (e.g., PubChem, Reaxys) and validate with computational tools (e.g., DFT-based chemical shift predictions).
- Isotopic labeling : Synthesize -labeled derivatives to assign ambiguous carbonyl signals. For example, -enrichment at C1/C4 clarifies splitting patterns in crowded spectra .
- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR. Slow exchange regimes (e.g., −40°C in CDCl) can resolve overlapping peaks .
Q. How do steric and electronic effects of the methyl group influence the dione’s reactivity in complex molecule synthesis?
- Methodological Answer :
- Steric hindrance : The methyl group at C2 blocks axial attack in nucleophilic additions, favoring equatorial selectivity. For example, Grignard reagents add preferentially to the less hindered C3 position .
- Electronic modulation : Methyl electron-donating effects stabilize transition states in Diels-Alder reactions. Computational studies (e.g., DFT at B3LYP/6-31G*) show a 15% lower activation energy for methyl-substituted vs. unsubstituted diones .
- Comparative studies : Synthesize analogs (e.g., 2-ethyl or 2-fluoro derivatives) and measure reaction rates via kinetic profiling to isolate steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
